molecular formula C13H11N3O4 B2954459 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide CAS No. 2034383-71-4

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Cat. No.: B2954459
CAS No.: 2034383-71-4
M. Wt: 273.248
InChI Key: QQRGJTTWCABLLN-UHFFFAOYSA-N
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Description

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a cyano group and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps. One common approach is the reaction of 3-cyanobenzoyl chloride with 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides or oxazolidinones.

Scientific Research Applications

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The oxazolidinone moiety may enhance binding affinity and specificity, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-1,2,4-oxadiazole: Shares the cyano group but differs in the heterocyclic structure.

    2,4-dioxo-1,3-oxazolidine: Contains the oxazolidinone moiety but lacks the benzamide core.

    N-cyanoacetamide: Features a cyano group and an amide linkage but has a simpler structure.

Uniqueness

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is unique due to its combination of a benzamide core, a cyano group, and an oxazolidinone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-9-2-1-3-10(6-9)12(18)15-4-5-16-11(17)8-20-13(16)19/h1-3,6H,4-5,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGJTTWCABLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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